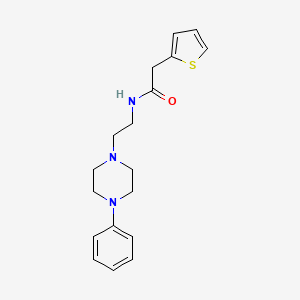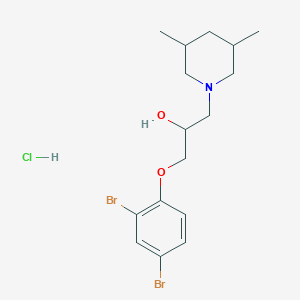![molecular formula C21H19N5O4S B2405507 2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)acetamid CAS No. 1226434-19-0](/img/structure/B2405507.png)
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiulkus-Aktivität
Die Verbindung wurde auf ihre potenziellen antiulkusartigen Eigenschaften untersucht. In einem Rattenmodell wurde sie gegen durch Pylorusligatur, Aspirin und Ethanol induzierte Geschwüre getestet. Insbesondere zeigten die Verbindungen 5k und 5n eine höhere Antiulkusaktivität als das Standardmedikament Omeprazol .
Antitumoraktivität
Forscher haben neuartige Derivate dieser Verbindung als potenzielle Antitumormittel entworfen und synthetisiert. In-vitro-Antitumorassays zeigten, dass einige dieser Derivate moderate bis hohe Hemmaktivitäten gegen verschiedene Tumorzelllinien aufwiesen, darunter HepG2, SK-OV-3, NCI-H460 und BEL-7404. Wichtig ist, dass ihre Zytotoxizität gegenüber normalen Zellen (HL-7702) im Vergleich zu Standardchemotherapeutika wie 5-Fluorouracil (5-FU) und Cisplatin deutlich geringer war .
Phototoxizität bei Triple-negativem Brustkrebs (TNBC)
Phototoxizität ist ein spannendes Forschungsfeld zur Bekämpfung von triple-negativem Brustkrebs (TNBC). Die Verbindung wurde auf ihre phototoxischen Wirkungen in Abwesenheit und Gegenwart von Glutathion (GSH) gegenüber MDA-MB-231 TNBC-Zellen untersucht. Diese Forschung zielt darauf ab, die GSH-Depletion und die DNA-Photospaltung als potenzielle therapeutische Strategien zu nutzen .
Rechenstudien
Rechenchemische Ansätze, wie z. B. Moleküldocking und Dynamiksimulationen, können Einblicke in die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen liefern. Diese Studien helfen, Bindungsaffinitäten, Stabilität und potenzielle Off-Target-Effekte vorherzusagen.
Zusammenfassend lässt sich sagen, dass „2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)acetamid“ vielversprechend in verschiedenen wissenschaftlichen Anwendungen ist, von der Ulkusbehandlung bis zur Krebstherapie und darüber hinaus. Forscher erforschen weiterhin seine vielseitigen Eigenschaften, was es zu einem faszinierenden Thema für weitere Untersuchungen macht. 🌟 !
Eigenschaften
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(22-10-13-5-6-16-17(9-13)29-12-28-16)11-31-21-26-25-20(30-21)8-7-18-23-14-3-1-2-4-15(14)24-18/h1-6,9H,7-8,10-12H2,(H,22,27)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRXIQCJOUBSQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
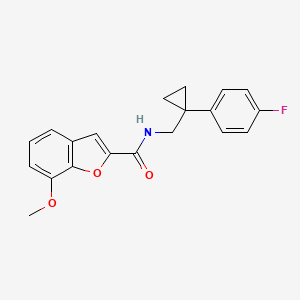

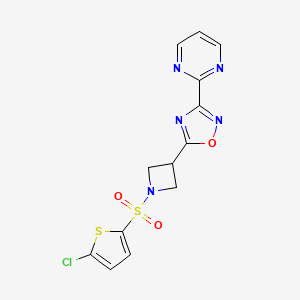
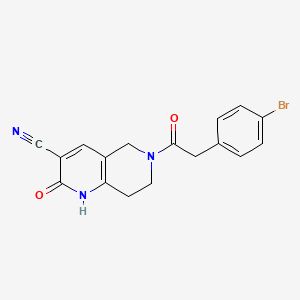
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
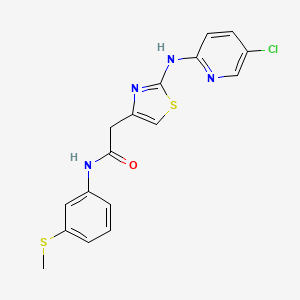
![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
